molecular formula C7H9ClN2O2S B2696223 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide CAS No. 102074-49-7

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide

Cat. No.: B2696223
CAS No.: 102074-49-7
M. Wt: 220.67
InChI Key: UJIBPFPTVMYODT-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonamide, characterized by the presence of an amino group, a chlorine atom, and a methyl group attached to the benzene ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products Formed

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidized Products: Nitro derivatives when oxidized.

    Reduced Products: Amino derivatives when further reduced.

Scientific Research Applications

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections and cancer.

    Biological Studies: The compound is used in studies involving enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-2-chloro-N-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. This inhibition can lead to various physiological effects, including reduced intraocular pressure and altered pH balance in tissues.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-methylbenzenesulfonamide: Lacks the amino group, making it less reactive in certain chemical reactions.

    4-amino-N-methylbenzenesulfonamide: Lacks the chlorine atom, affecting its reactivity and applications.

    2-chloro-4-nitrobenzenesulfonamide: Contains a nitro group instead of an amino group, leading to different chemical properties.

Uniqueness

4-Amino-2-chloro-N-methylbenzene-1-sulfonamide is unique due to the presence of both an amino group and a chlorine atom on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.

Properties

IUPAC Name

4-amino-2-chloro-N-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2S/c1-10-13(11,12)7-3-2-5(9)4-6(7)8/h2-4,10H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJIBPFPTVMYODT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102074-49-7
Record name 4-amino-2-chloro-N-methylbenzene-1-sulfonamide
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